Minimized Racemization During Peptide Chain Elongation: Pentachlorophenyl Ester vs. Alternative Active Esters
In peptide synthesis using N-protected pentachlorophenyl active esters in combination with dicyclohexylamine C-protection, chain elongation from the C-terminal residue yields appreciably higher product yields while further limiting the degree of racemization compared to alternative approaches. The study demonstrated that coupling N-protected pentachlorophenyl active esters with di- and tripeptides (rather than single amino acid units) resulted in increased yields, and that this method reduces racemization because the active ester component remains a monomeric unit [1].
| Evidence Dimension | Yield and racemization limitation |
|---|---|
| Target Compound Data | Appreciable increase in coupling yields; racemization limited (exact numerical yield not specified) |
| Comparator Or Baseline | Alternative coupling strategies (e.g., alkali-based methods, other active esters) |
| Quantified Difference | Not quantified in source |
| Conditions | Peptide chain elongation using N-protected pentachlorophenyl active esters with dicyclohexylamine C-protection |
Why This Matters
Maintaining stereochemical integrity is paramount in peptide synthesis; the documented reduction in racemization risk supports procurement of this specific ester for enantioselective applications.
- [1] Davis, E. J., & Kapoor, A. (1968). Further Applications of Pentachlorophenyl Active Esters in Lengthening Peptide Chains from C- and N-Terminal Amino Acids Using Dicyclohexylamine C-Protection. Journal of Pharmaceutical Sciences. View Source
